Nicotinic acid riboside

概要

説明

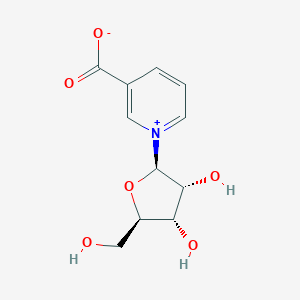

Nicotinic acid riboside is a derivative of nicotinic acid, which is a form of vitamin B3. It is a pyridine-nucleoside and functions as a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in various metabolic processes. This compound has gained attention for its potential health benefits, particularly in enhancing cellular energy metabolism and promoting longevity .

準備方法

Synthetic Routes and Reaction Conditions: Nicotinic acid riboside can be synthesized through several methods. One common approach involves the glycosylation of nicotinic acid with ribose. This reaction typically requires an acid catalyst and proceeds under mild conditions to yield this compound. Another method involves the enzymatic conversion of nicotinic acid mononucleotide to this compound using specific ribosyltransferases .

Industrial Production Methods: Industrial production of this compound often employs biotechnological processes. Microbial fermentation using genetically engineered strains of bacteria or yeast can produce this compound efficiently. These microorganisms are engineered to overexpress the enzymes required for the biosynthesis of this compound from simple sugars and nicotinic acid .

化学反応の分析

Glycosylation Reactions

NAR is synthesized stereoselectively via glycosylation of nicotinic acid derivatives with protected ribose moieties :

-

Step 1 : Reaction of ethyl nicotinate with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in acetonitrile using TMSOTf as a catalyst yields triacetylated NAR (β/α ratio >10:1) .

-

Step 2 : Deprotection with methanolic ammonia produces β-NAR in 90% yield .

Table 1: Synthetic Routes to NAR

| Method | Reagents/Conditions | β/α Selectivity | Yield | Source |

|---|---|---|---|---|

| Glycosylation | TMSOTf, acetonitrile, 0°C | >10:1 | 90% | |

| Ribose chloride coupling | 3,5-di-O-benzoyl-D-ribofuranosyl chloride | 8:2 | 62% |

Enzymatic Conversion to NAD<sup>+</sup>

NAR is phosphorylated to NAMN by nicotinamide riboside kinases (NRKs), followed by adenylylation and amidation :

-

Phosphorylation :

-

Adenylylation :

-

Amidation :

Acid-Catalyzed Hydrolysis

NAR undergoes hydrolysis under acidic conditions to yield nicotinic acid and ribose:

Amidation to Nicotinamide Riboside (NR)

NAR is enzymatically amidated to NR using amidases (EC 3.5.1) and ammonium sources :

-

Catalysts : Bacillus subtilis amidase (Vmax: 12 µmol/min/mg) .

-

Industrial use : This reaction is scaled for NR production in NAD<sup>+</sup> supplements .

Solubility and Stability

-

Solubility : 25 mg/mL in water at 25°C; stable in neutral pH but degrades rapidly in acidic/basic conditions .

-

Thermal stability : Decomposes at >150°C, forming nicotinic acid and furan derivatives .

Metabolic Flux in Humans

NAR elevates NAD<sup>+</sup> levels by 1.5–2.7-fold in PBMCs and liver cells . Key findings:

-

NAD<sup>+</sup> increase : 6.2 pmol/mg protein in humans after NR supplementation .

-

Biomarkers : NAAD (nicotinic acid adenine dinucleotide) increases 5-fold, confirming NAR utilization .

Table 2: Metabolic Effects of NAR in Clinical Studies

| Parameter | Change (vs. placebo) | Significance (p-value) | Source |

|---|---|---|---|

| Blood NAD<sup>+</sup> | +2.3-fold | <0.001 | |

| NAAD levels | +5-fold | <0.01 | |

| Mitochondrial biogenesis | +40% | <0.05 |

Role in NAD<sup>+</sup>-Consuming Pathways

NAR-derived NAD<sup>+</sup> fuels sirtuins and PARPs, impacting DNA repair and metabolism . In Saccharomyces cerevisiae, NAR uptake via Tna1 permease increases NAD<sup>+</sup> pools by 30% under stress .

科学的研究の応用

Neurodegenerative Diseases

NR has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that NR supplementation can augment cerebral NAD+ levels, which is associated with improved metabolic function and potential clinical benefits in patients with Parkinson's disease . A recent trial demonstrated that oral intake of 1000 mg NR daily for 30 days significantly increased cerebral NAD levels and was linked to mild clinical improvement .

Cardiovascular Health

Chronic supplementation with NR has been associated with improved cardiovascular health markers, including reduced blood pressure and arterial stiffness in older adults . This effect is believed to stem from enhanced NAD+ metabolism, which supports vascular function.

Metabolic Disorders

NR supplementation has been investigated for its role in metabolic disorders such as obesity and diabetes. Studies suggest that NR can improve insulin sensitivity and promote healthy weight management by enhancing mitochondrial function and energy expenditure .

Aging and Longevity

The potential of NR in promoting healthy aging is a significant area of interest. By restoring NAD+ levels, NR may activate sirtuins—proteins involved in regulating cellular health and longevity—leading to improved cellular function and resilience against age-related decline .

Safety and Tolerability

Clinical trials have generally found NR to be well-tolerated with minimal side effects. A recent safety trial involving high doses of NR (up to 3000 mg daily) reported no significant adverse effects, suggesting its potential for long-term use . However, ongoing research is necessary to determine the optimal dosing strategies for various applications.

Case Studies

作用機序

Nicotinic acid riboside exerts its effects primarily by increasing the levels of NAD+ within cells. NAD+ is essential for various metabolic pathways, including glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. It also serves as a substrate for enzymes involved in DNA repair and gene expression regulation. By boosting NAD+ levels, this compound enhances cellular energy production, promotes mitochondrial function, and supports cellular repair mechanisms .

類似化合物との比較

Nicotinamide riboside: Another NAD+ precursor with similar functions but different metabolic pathways.

Nicotinamide mononucleotide: A direct precursor to NAD+ that bypasses some of the enzymatic steps required for nicotinic acid riboside conversion.

Nicotinamide: A form of vitamin B3 that also contributes to NAD+ synthesis but has different pharmacological properties

Uniqueness: this compound is unique in its ability to efficiently increase NAD+ levels through both Nrk1-dependent and Nrk1-independent pathways. This dual pathway utilization makes it a versatile and potent NAD+ precursor compared to other similar compounds .

生物活性

Nicotinic acid riboside (NAR), a derivative of vitamin B3, has garnered significant research interest due to its role as a precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial cofactor involved in various biological processes. This article provides an in-depth exploration of the biological activity of NAR, highlighting its mechanisms, effects on health, and potential therapeutic applications.

NAR is converted to NAD+ through specific enzymatic pathways involving nicotinamide riboside kinases (Nrk1 and Nrk2). These enzymes phosphorylate NAR into nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+ . The importance of NAD+ cannot be overstated, as it plays a vital role in cellular metabolism, DNA repair, and gene expression regulation.

Table 1: Enzymatic Pathways for NAD+ Biosynthesis from NAR

| Pathway | Enzymes Involved | Product |

|---|---|---|

| Nrk-dependent pathway | Nrk1, Nrk2 | NMN |

| Nrk-independent pathway | Urh1, Pnp1 | NMN |

2. Neuroprotective Effects

Recent studies have demonstrated that NAR exhibits neuroprotective properties. In an experimental model involving middle cerebral artery occlusion (MCAO) in mice, administration of NAR significantly improved cognitive function post-reperfusion. The treated group showed enhanced memory performance in the Morris water maze test compared to controls . This suggests that NAR may play a critical role in protecting against neurodegenerative conditions.

3. Metabolic Benefits

NAR supplementation has been linked to improved metabolic health. It has been shown to increase mitochondrial biogenesis and enhance insulin sensitivity. In high-fat diet models, NAR treatment reduced hepatic steatosis and inflammatory markers such as TNF-α and IL-6 while promoting SIRT1 activity and mitochondrial function .

Case Study: Effects on Hepatic Function

- Model: High-fat diet-induced hepatic steatosis in murine models.

- Dosage: 250 μM palmitic acid for 48 hours.

- Results: Decreased pro-inflammatory markers and improved mitochondrial function.

4. Clinical Trials and Human Studies

Clinical trials have explored the safety and efficacy of NAR supplementation in humans. A randomized controlled trial indicated that chronic supplementation with nicotinamide riboside (a closely related compound) significantly elevated NAD+ levels in healthy middle-aged adults, suggesting potential benefits for cardiovascular health .

Table 2: Summary of Clinical Findings

| Study Type | Population | Dosage | Key Findings |

|---|---|---|---|

| Randomized Controlled Trial | Healthy adults (middle-aged) | 1000 mg/day | Increased NAD+ levels; potential cardiovascular benefits |

| Safety Trial | Parkinson’s Disease patients | Up to 3000 mg/day | Well-tolerated; significant increase in blood NAD+ levels |

5. Therapeutic Potential

The therapeutic implications of NAR are vast, particularly concerning age-related diseases such as Alzheimer’s disease and Parkinson’s disease. Research indicates that enhancing NAD+ levels can mitigate the effects of oxidative stress and improve mitochondrial function, which are critical factors in neurodegeneration .

Potential Applications:

- Neurodegenerative diseases

- Metabolic disorders

- Age-related decline in cellular function

特性

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO6/c13-5-7-8(14)9(15)10(18-7)12-3-1-2-6(4-12)11(16)17/h1-4,7-10,13-15H,5H2/t7-,8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEDDPCUCPRQNY-ZYUZMQFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20938912 | |

| Record name | Nicotinic acid ribonucleoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17720-18-2 | |

| Record name | Pyridinium, 3-carboxy-1-β-D-ribofuranosyl-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17720-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinic acid ribonucleoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017720182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinic acid ribonucleoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。